molecular formula C11H17NOS B2958585 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol CAS No. 414880-90-3

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol

Cat. No.: B2958585
CAS No.: 414880-90-3
M. Wt: 211.32
InChI Key: MACNFNAELHIRID-UHFFFAOYSA-N
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Description

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol is a piperidine derivative featuring a 3-methylthiophene moiety attached via a methylene bridge to the nitrogen of the piperidine ring, with a hydroxyl group at the 3-position of the piperidine. This compound is structurally distinct due to the combination of a sulfur-containing heterocycle (thiophene) and a hydroxylated piperidine scaffold.

Properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-5-2-3-10(13)7-12/h4,6,10,13H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACNFNAELHIRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidin-3-ol vs. Piperidin-4-ol Derivatives

  • 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (T0Y) :
    • Structural Difference : The hydroxyl group is at the 4-position of the piperidine ring, and the thiophene substituent is at the 3-position (vs. 3-methylthiophen-2-yl in the target compound).
    • Functional Impact : Positional isomerism significantly affects biological selectivity. For example, in sphingosine kinase inhibitors (e.g., RB-005 [piperidin-4-ol] vs. RB-019 [piperidin-3-ol]), the 4-hydroxy derivative exhibited 15-fold selectivity for SK1 over SK2, while the 3-hydroxy derivative showed only 6.1-fold selectivity . This suggests that the hydroxyl position in piperidine derivatives modulates target engagement and selectivity.

Thiophene-Substituted Analogues

  • 1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid (CAS 115103-55-4): Structural Difference: Incorporates two 3-methylthiophen-2-yl groups and a carboxylic acid at the piperidine-3-position.
  • Chalcone Derivatives (e.g., 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one): Structural Difference: Contains a propanone chain linking the thiophene to a phenolic ring instead of a piperidine. Functional Impact: The unsaturated ketone in chalcones is associated with antioxidant and antimicrobial activity, whereas the piperidine-hydroxyl scaffold in the target compound may favor enzyme inhibition (e.g., kinase or protease targets) .

Heterocycle-Substituted Piperidinols

  • 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol (CAS 1250111-68-2): Structural Difference: Replaces the 3-methylthiophen-2-yl group with a 3-ethyl-1,2,4-oxadiazole ring. Functional Impact: Oxadiazoles are known for metabolic stability and hydrogen-bond acceptor capacity. This substitution may reduce π-π stacking (compared to thiophene) but improve pharmacokinetic properties like half-life .

Pharmacologically Active Analogues

  • COVID-19 Spike Protein Inhibitors (e.g., 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol): Structural Difference: Contains a chloroquinoline group instead of thiophene. Functional Impact: The quinoline moiety enhances aromatic stacking interactions with viral spike proteins, while the piperidin-3-ol group may facilitate hydrogen bonding. This highlights the versatility of piperidin-3-ol derivatives in antiviral drug design .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol Piperidin-3-ol 3-Methylthiophen-2-ylmethyl Potential kinase/protease inhibition [4, 7]
1-[(Thiophen-3-yl)methyl]piperidin-4-ol (T0Y) Piperidin-4-ol Thiophen-3-ylmethyl Structural isomer; unknown activity [11]
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Piperidin-4-ol 4-Octylphenethyl SK1 inhibitor (15-fold selectivity) [3]
RB-019 (1-(4-octylphenethyl)piperidin-3-ol) Piperidin-3-ol 4-Octylphenethyl SK1 inhibitor (6.1-fold selectivity) [3]
1-[(3-Ethyl-oxadiazol-5-yl)methyl]piperidin-3-ol Piperidin-3-ol 3-Ethyl-1,2,4-oxadiazol-5-ylmethyl Improved metabolic stability [14, 16]
COVID-19 Inhibitor (Chloroquinoline derivative) Piperidin-3-ol 6-Chloroquinolin-4-yl Spike protein interaction [2]

Key Findings and Implications

Hydroxyl Position : The 3-hydroxy configuration in piperidine derivatives may reduce selectivity for certain kinase targets compared to 4-hydroxy isomers but could enhance interactions with other biological targets (e.g., viral proteases) .

Thiophene vs. Oxadiazole : Thiophene-substituted compounds favor lipophilic interactions, while oxadiazole derivatives improve metabolic stability. The 3-methyl group on thiophene may further optimize steric and electronic properties for target binding .

Synthetic Feasibility : The 3-methylthiophen-2-yl group is synthetically accessible via established condensation and coupling reactions, enabling modular drug design .

Biological Activity

1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene moiety. The structural formula can be represented as follows:

C12H15NS\text{C}_{12}\text{H}_{15}\text{N}\text{S}

This compound is characterized by its piperidine core, which is known for versatile interactions with biological targets, and a thiophene ring that may enhance its pharmacological properties.

The biological activity of this compound is believed to involve interactions with various molecular targets. The piperidine ring can modulate the activity of receptors and enzymes, while the thiophene component may contribute to additional interactions that enhance its efficacy against specific biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. In studies involving MT-4 cells, it demonstrated promising antiviral activity with an effective concentration (EC50) indicating low cytotoxicity compared to its antiviral effects. This suggests a favorable selectivity index (SI), making it a candidate for further development as an antiviral agent .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. Notable findings include:

  • Antinociceptive Effects : In rodent models of neuropathic pain, compounds similar to this compound have shown significant antinociceptive effects without inducing motor deficits .
  • Cell Proliferation Inhibition : The compound has been associated with inhibition of cell proliferation in various tumor cell lines, indicating potential anticancer properties. The EC50 values reported range from 1 to 3 µM, demonstrating strong activity against specific cancer types .

Table: Summary of Biological Activities

Activity Target EC50/IC50 Values Notes
AntimicrobialVarious Bacterial StrainsNot specifiedEffective against resistant strains
AntiviralHIVLow cytotoxicityPromising selectivity index
AntinociceptiveNeuropathic Pain ModelsNot specifiedNo motor deficits observed
AnticancerTumor Cell Lines1 - 3 µMStrong inhibition of proliferation

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